molecular formula C8H6ClN3 B11912956 4-Chloro-2,7-naphthyridin-1-amine CAS No. 1100760-58-4

4-Chloro-2,7-naphthyridin-1-amine

Cat. No.: B11912956
CAS No.: 1100760-58-4
M. Wt: 179.60 g/mol
InChI Key: DXBGHKHEGDNEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,7-naphthyridin-1-amine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,7-naphthyridin-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired naphthyridine derivative .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-catalyzed reactions and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,7-naphthyridin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

4-Chloro-2,7-naphthyridin-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,7-naphthyridin-1-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2,7-naphthyridin-1-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chlorine substitution allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

1100760-58-4

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

4-chloro-2,7-naphthyridin-1-amine

InChI

InChI=1S/C8H6ClN3/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H,(H2,10,12)

InChI Key

DXBGHKHEGDNEFO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CN=C2N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.